molecular formula C21H19N3O4 B2761983 2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione CAS No. 1207043-55-7

2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2761983
CAS No.: 1207043-55-7
M. Wt: 377.4
InChI Key: GYAYXKWPUZCMPM-UHFFFAOYSA-N
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Description

The compound 2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione is a bicyclic heterocyclic molecule featuring an isoindoline-1,3-dione core conjugated with a methanopyridodiazocin moiety.

Properties

IUPAC Name

2-[2-oxo-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-18-7-3-6-17-14-8-13(10-23(17)18)9-22(11-14)19(26)12-24-20(27)15-4-1-2-5-16(15)21(24)28/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAYXKWPUZCMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes multiple functional groups that may contribute to its biological activity. The structural formula can be represented as follows:

C22H24N4O3\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_3

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the isoindoline moiety have shown promising results in scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant activity. In comparative studies, compounds similar to the target compound demonstrated high radical scavenging abilities.

CompoundDPPH Scavenging Activity (%)
Compound A88.6%
Compound B87.7%
Target CompoundTBD

Antimicrobial Activity

The antimicrobial potential of similar heterocyclic compounds has been extensively studied. Compounds derived from isoquinoline and pyridine derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The target compound's structure suggests it may possess similar properties.

In a study examining various derivatives:

CompoundBacterial StrainInhibition Zone (mm)
Compound CE. coli15
Compound DS. aureus18
Target CompoundTBDTBD

The biological activity of the target compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
  • Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant properties of a series of isoindoline derivatives using the DPPH method. The target compound was synthesized and tested alongside known antioxidants.

Results: The target compound exhibited a DPPH scavenging percentage comparable to that of ascorbic acid.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of various pyridine derivatives against E. coli and S. aureus. The target compound was included in the screening.

Results: Preliminary results indicated moderate inhibition against both bacterial strains.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Complexity: The methanopyridodiazocin moiety likely requires multi-step synthesis under controlled conditions (e.g., Claisen-Schmidt or Mannich reactions), contrasting with the straightforward aldol condensations used for Compounds 3–7 .
  • Crystallographic Analysis : Tools like SHELXL () and ORTEP () are critical for resolving the target compound’s stereochemistry, given its fused bicyclic system.
  • Hydrogen-Bonding Networks : highlights that oxo groups in the target compound could form robust hydrogen-bonding networks, influencing crystal packing and solubility .

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